molecular formula C5H10N4 B3277611 5-butyl-1H-tetrazole CAS No. 66281-98-9

5-butyl-1H-tetrazole

Cat. No.: B3277611
CAS No.: 66281-98-9
M. Wt: 126.16 g/mol
InChI Key: PLHJRIBZRHLPLB-UHFFFAOYSA-N
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Description

5-butyl-1H-tetrazole is a synthetic organic heterocyclic compound . It has a high nitrogen content and is stable over a wide pH range . It is also stable to various oxidizing and reducing agents . The molecule contains a total of 19 bonds. There are 9 non-H bond(s), 5 multiple bond(s), 3 rotatable bond(s), 5 aromatic bond(s), and 1 five-membered ring(s) .


Synthesis Analysis

The synthesis of 5-substituted 1H-tetrazoles, such as this compound, has been achieved through one-pot multi-component condensation reactions . This involves the reaction of some aromatic aldehydes or indolin-2,3-dione with malononitrile and sodium azide .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered ring with four nitrogen atoms and one carbon atom . It is categorized as a monosubstituted tetrazole .


Chemical Reactions Analysis

The pyrolysis process of this compound likely begins with a ring-opening reaction of the tetrazole ring . The main gaseous products, including HCN, HN3, and NH3, are then released from the decomposition of this compound .

Scientific Research Applications

1. Role in Medicinal Chemistry

5-substituted 1H-tetrazoles, such as 5-butyl-1H-tetrazole, have significant importance in medicinal chemistry. They are used as bioisosteric replacements for carboxylic acids due to their similar acidities but higher lipophilicities and metabolic resistance. This substitution enhances pharmacokinetics, pharmacodynamics, and metabolism in drug design (Roh, Vávrová, & Hrabálek, 2012).

2. Application in Organic Synthesis

In organic chemistry, this compound serves as an advantageous intermediate for synthesizing other heterocycles and as an activator in oligonucleotide synthesis (Roh, Vávrová, & Hrabálek, 2012).

3. Synthesis Methodology

Recent advancements in the synthesis of 5-substituted 1H-tetrazoles, including this compound, involve more efficient and eco-friendly methods. Techniques such as microwave-assisted synthesis, heterogeneous catalysts, and the use of nanoparticles are notable examples (Mittal & Awasthi, 2019).

4. Development of Novel Ionic Liquids

This compound derivatives have been used to synthesize novel tetrazolium ionic liquids (ILs) with unique properties like hydrophilicity and hydrophobicity. These ILs have potential applications in various fields due to their distinctive physical and chemical characteristics (Aridoss & Laali, 2011).

5. Utility in Coordination Chemistry and Material Science

Beyond medicinal chemistry, this compound finds applications in coordination chemistry and material science, where it functions as a key intermediate in different synthetic transformations (Gutmann, Roduit, Roberge, & Kappe, 2010).

Mechanism of Action

Target of Action

5-Butyl-1H-tetrazole, also known as 5-butyl-2H-tetrazole, is a synthetic organic compound that belongs to the tetrazole family . Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Mode of Action

The tetrazole ring is considered a biomimic of the carboxylic acid functional group . This means that this compound can interact with biological targets in a similar way to carboxylic acids.

Biochemical Pathways

Tetrazoles escape most of the Phase II biotransformation of carboxylic acids . This means that they are less likely to be metabolized and excreted, which can increase their bioavailability and duration of action.

Pharmacokinetics

As a tetrazole, it is expected to be resistant to metabolic degradation, which can increase its bioavailability .

Result of Action

As a tetrazole, it is expected to interact with biological targets in a similar way to carboxylic acids . This can result in various biological effects, depending on the specific target and the environmental conditions.

Action Environment

The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, tetrazoles are stable over a wide pH range and are also stable to various oxidizing and reducing agents . This means that the action of this compound can be relatively stable under different environmental conditions.

Future Directions

Tetrazoles, including 5-butyl-1H-tetrazole, have been the focus of significant research due to their utility as a pharmacophore in many interesting fields . Researchers are still working to develop more efficient and eco-friendly methods for their synthesis . The future of this compound and other tetrazoles lies in further exploring their potential applications in various fields, including medicinal chemistry .

Properties

IUPAC Name

5-butyl-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-2-3-4-5-6-8-9-7-5/h2-4H2,1H3,(H,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHJRIBZRHLPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NNN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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